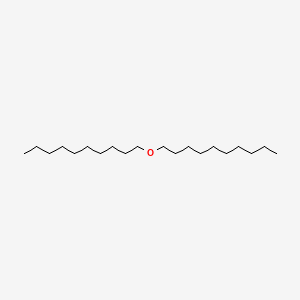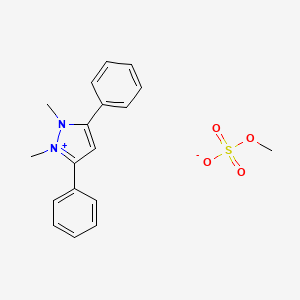
双氟草胺甲基硫酸盐
概述
描述
Difenzoquat is a herbicide used for the control of wild oats.
Difenzoquat metilsulfate is used as herbicide for wild oat control.
科学研究应用
野燕麦防除除草剂
双氟草胺甲基硫酸盐主要用作除草剂来防除野燕麦 . 它属于后出苗施药,这意味着它在作物出苗后使用 .
多种作物中的应用
这种除草剂在多种作物中使用,包括小麦和燕麦等谷物,以及苜蓿、玉米和三叶草种子作物 . 广泛的应用使其成为农业中用途广泛的工具 .
环境持久性
双氟草胺甲基硫酸盐在水中高度溶解,挥发性低 . 它在环境中的持久性取决于当地条件 ,这意味着它在环境中停留更长时间,继续对目标杂草起作用 .
对生物多样性的中等毒性
虽然作为除草剂有效,但双氟草胺甲基硫酸盐对生物多样性有中等毒性 . 包括通过口服途径对哺乳动物的中等毒性 .
在受控环境室中的应用
研究人员在受控环境室中使用双氟草胺甲基硫酸盐来确定其对野燕麦的有效性 . 结果表明,在某些条件下,除草剂的植物毒性显著更高 .
在高效液相色谱柱分离中的作用
双氟草胺甲基硫酸盐已用于高效液相色谱(HPLC)分离化合物 . 这表明它在分析化学中的潜在用途 .
对哺乳动物的中等毒性
除了对生物多样性的影响外,双氟草胺甲基硫酸盐通过口服途径对哺乳动物也有中等毒性 . 在安全性及操作方面,这是一个需要重点考虑的问题 .
施药时间的影响
作用机制
Target of Action
Difenzoquat metilsulfate is a pyrazole herbicide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Difenzoquat metilsulfate acts as a cholinesterase inhibitor . By suppressing the action of AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter . This accumulation disrupts normal nerve function, which can lead to a variety of physiological effects .
Biochemical Pathways
The inhibition of AChE by difenzoquat metilsulfate affects various biochemical pathways. Primarily, it disrupts the cholinergic pathway, which is responsible for transmitting signals in the nervous system . This disruption can lead to a variety of downstream effects, including altered nerve function and potential toxicity .
Pharmacokinetics
The pharmacokinetics of difenzoquat metilsulfate involve its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water , which facilitates its absorption and distribution in the body. It is metabolized by various enzymes, including those in the liver . The compound is excreted unchanged in the urine and feces .
Result of Action
The primary molecular effect of difenzoquat metilsulfate is the inhibition of AChE, leading to an accumulation of acetylcholine . This accumulation disrupts normal nerve function, which can lead to a variety of cellular effects, including potential toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of difenzoquat metilsulfate. It is highly soluble in water and has a low volatility . It can be environmentally persistent depending on local conditions . It tends to be moderately toxic to biodiversity . Its action can also be influenced by factors such as temperature, pH, and the presence of other substances .
生化分析
Biochemical Properties
Difenzoquat Metilsulfate is highly soluble in water and has a low volatility
Cellular Effects
It is known to be moderately toxic to biodiversity and mammals via the oral route . It is also more toxic to aquatic species .
Molecular Mechanism
It is known to act via the rapid destruction of cell membranes
Temporal Effects in Laboratory Settings
Difenzoquat Metilsulfate can be environmentally persistent depending on local conditions
Metabolic Pathways
It is known that paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates . PON1 can inactivate some organophosphates through hydrolysis .
属性
IUPAC Name |
1,2-dimethyl-3,5-diphenylpyrazol-1-ium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEMNBNCQVQXMO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024048 | |
| Record name | Difenzoquat metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow odorless solid; [Reference #1] Colorless solid; [Aldrich MSDS] | |
| Record name | Difenzoquat methyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
43222-48-6 | |
| Record name | Difenzoquat methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43222-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difenzoquat metilsulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043222486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difenzoquat metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-3,5-diphenylpyrazolium methylsulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFENZOQUAT METILSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5I03RK7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



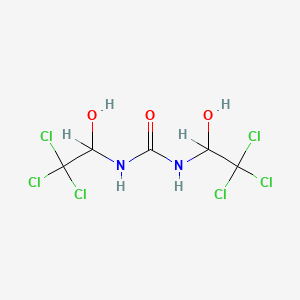
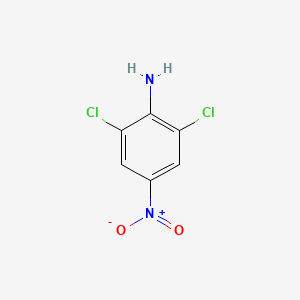
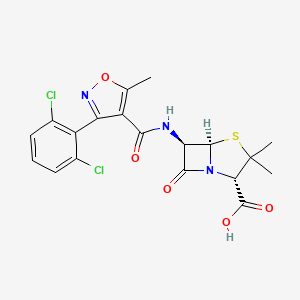

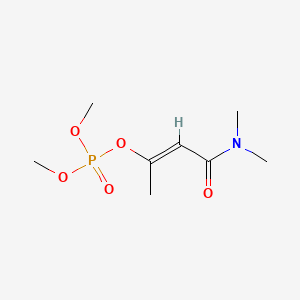

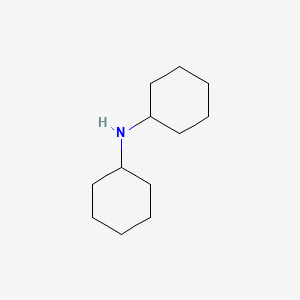

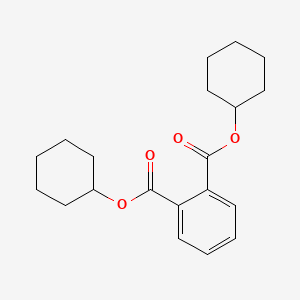
![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
